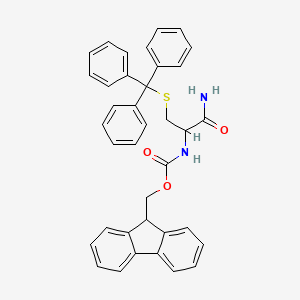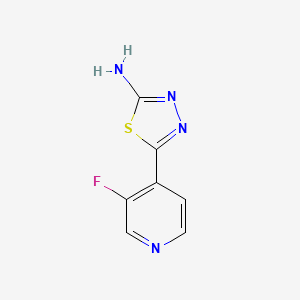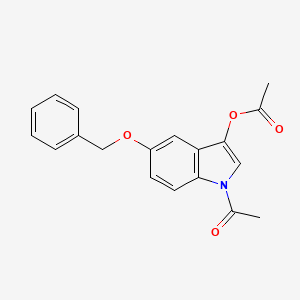
1-Acetyl-5-(benzyloxy)-3-indolyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-(benzyloxy)-3-indolyl acetate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyl group at the 1-position, a benzyloxy group at the 5-position, and an acetate group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-5-(benzyloxy)-3-indolyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of 5-benzyloxyindole, which is then acetylated at the 1-position using acetic anhydride in the presence of a base such as pyridine. The final step involves the esterification of the 3-position with acetic anhydride or acetyl chloride under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are also tailored to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-5-(benzyloxy)-3-indolyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles replace the benzyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-(hydroxyethyl)-5-(benzyloxy)-3-indolyl acetate.
Substitution: Formation of 5-substituted indole derivatives.
Applications De Recherche Scientifique
1-Acetyl-5-(benzyloxy)-3-indolyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-acetyl-5-(benzyloxy)-3-indolyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
1-Acetyl-3-indolyl acetate: Lacks the benzyloxy group, resulting in different chemical and biological properties.
5-Benzyloxyindole: Lacks the acetyl and acetate groups, affecting its reactivity and applications.
1-Acetyl-5-(methoxy)-3-indolyl acetate: Features a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and biological activity.
Uniqueness: 1-Acetyl-5-(benzyloxy)-3-indolyl acetate is unique due to the presence of both the benzyloxy and acetate groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
(1-acetyl-5-phenylmethoxyindol-3-yl) acetate |
InChI |
InChI=1S/C19H17NO4/c1-13(21)20-11-19(24-14(2)22)17-10-16(8-9-18(17)20)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Clé InChI |
RBJWILBTRMLYLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)
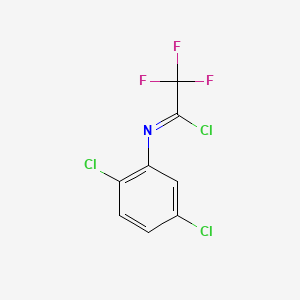

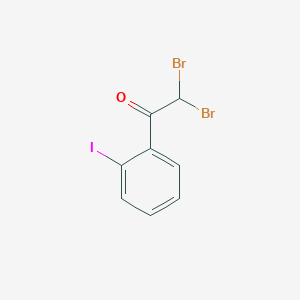
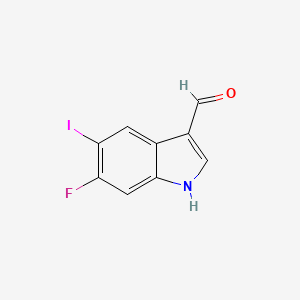
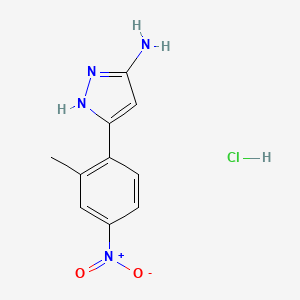
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)


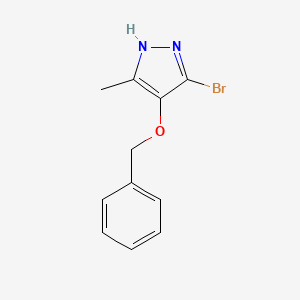
![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)
